Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride
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Overview
Description
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride is a derivative of ormeloxifene, a selective estrogen receptor modulator (SERM). Ormeloxifene is known for its use as a nonsteroidal oral contraceptive and has been marketed under various trade names such as Centron, Novex-DS, Saheli, Sevista, and Chhaya
Preparation Methods
The synthesis of des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride involves several steps, starting from the base compound ormeloxifene. The synthetic route typically includes the introduction of the pyrrolidinyl and dimethylamino groups to the ormeloxifene structure. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions vary depending on the specific substitution reaction being carried out.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies to understand its reactivity and properties.
Biology: It is studied for its potential effects on biological systems, including its interaction with estrogen receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of conditions related to estrogen receptor modulation.
Industry: It may be used in the development of new materials or products that leverage its unique chemical properties
Mechanism of Action
The mechanism of action of des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it can either activate or inhibit estrogen receptors depending on the tissue type. This dual action allows it to exert specific effects on different tissues, making it useful for various therapeutic applications. The molecular targets and pathways involved include the estrogen receptor signaling pathways, which play a crucial role in regulating various physiological processes .
Comparison with Similar Compounds
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride can be compared with other selective estrogen receptor modulators such as tamoxifen and raloxifene. While all these compounds interact with estrogen receptors, this compound is unique due to its specific chemical structure and the presence of the pyrrolidinyl and dimethylamino groups. These structural differences can lead to variations in their pharmacological profiles and therapeutic applications .
Similar compounds include:
Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.
Raloxifene: Used for the prevention and treatment of osteoporosis in postmenopausal women.
Bazedoxifene: Used in combination with conjugated estrogens for the treatment of menopausal symptoms and prevention of osteoporosis.
Properties
CAS No. |
84394-08-1 |
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Molecular Formula |
C28H34ClNO3 |
Molecular Weight |
468.0 g/mol |
IUPAC Name |
2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C28H33NO3.ClH/c1-28(2)27(21-9-7-6-8-10-21)26(24-16-15-23(30-5)19-25(24)32-28)20-11-13-22(14-12-20)31-18-17-29(3)4;/h6-16,19,26-27H,17-18H2,1-5H3;1H/t26-,27+;/m1./s1 |
InChI Key |
GVCYIHCJGMBMGJ-OUPRKWGVSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4)C.Cl |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4)C.Cl |
Origin of Product |
United States |
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